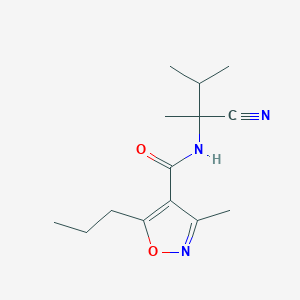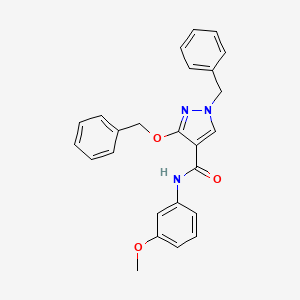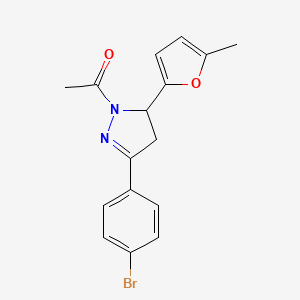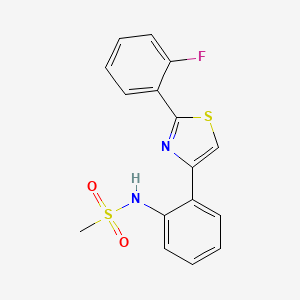
5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole is a synthetic compound with the molecular formula C10H5F4NO and a molecular weight of 231.15 . It is typically found in liquid form .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of ß-azidostyrene with trifluoroacetic acid, which results in the formation of 5-phenyl-2-(trifluoromethyl)oxazole via the attack of a halogenoacetate anion on a benzylic carbocation or a conjugate acid of the azide .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring attached to a phenyl ring and a trifluoromethyl group .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 231.15 .Scientific Research Applications
Polymer Synthesis
- Synthesis of Poly(aryl ether oxazole)s : This compound is integral in synthesizing poly(aryl ether oxazole)s with trifluoromethyl side groups. The study explores the synthesis and characterization of polymers using monomers derived from 2,5-bis(4‘-fluorophenyl)oxazole, differing in the number and position of trifluoromethyl substituents. These polymers, characterized by various spectroscopic and thermal methods, show varied properties like solubility and thermal stability, influenced by the trifluoromethyl groups and the oxazole rings (Maier & Schneider, 1998).
Nucleophilic Aromatic Substitution
- Activation of Ortho-Leaving Groups : 5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole plays a role in nucleophilic aromatic substitution reactions. Oxazoles substituted at specific positions have been treated with aryl magnesium bromide or aryl lithium, leading to substituted biphenyl or terphenyl products. These reactions provide a novel aryl-aryl coupling synthon, highlighting the reactivity of oxazole groups in these substitution reactions (Cram, Bryant & Doxsee, 1987).
Mechanism of Action
The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its ability to modulate the physical, chemical, and pharmacokinetic properties of drug-like molecules . The presence of fluorine atoms can influence the reactivity, lipophilicity, and bioavailability of the compound .
properties
IUPAC Name |
5-fluoro-2-phenyl-4-(trifluoromethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-8-7(10(12,13)14)15-9(16-8)6-4-2-1-3-5-6/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMKGRHSCBQLQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2387297.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2387300.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2387301.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2387303.png)
![1-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2387304.png)
![3-benzyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2387305.png)


![2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid](/img/structure/B2387310.png)
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile](/img/structure/B2387311.png)

![1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B2387313.png)
